molecular formula C24H24F3NO4 B7744313 7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7744313
M. Wt: 447.4 g/mol
InChI Key: QLKKWKAXICFEPN-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound featuring a chromenone core structure. This compound is notable for its trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromenone core, introduction of the trifluoromethyl group, and subsequent functionalization with the piperidinyl and phenoxy groups. Common reagents used in these reactions include trifluoromethylating agents, phenols, and piperidines .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, while the chromenone core structure allows it to interact with various enzymes and receptors. This results in the modulation of biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-heptene-3-one
  • Trifluoromethyl ketones

Uniqueness

Compared to similar compounds, 7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer enhanced biological activity and metabolic stability. The presence of the trifluoromethyl group is particularly significant, as it is known to improve the pharmacokinetic properties of pharmaceuticals .

Properties

IUPAC Name

7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO4/c1-14-3-5-16(6-4-14)31-22-20(30)17-7-8-19(29)18(13-28-11-9-15(2)10-12-28)21(17)32-23(22)24(25,26)27/h3-8,15,29H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKKWKAXICFEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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